1-(4-Ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC10343138
Molecular Formula: C18H25N3O4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione -](/images/structure/VC10343138.png)
Specification
Molecular Formula | C18H25N3O4 |
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Molecular Weight | 347.4 g/mol |
IUPAC Name | 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(23)13-16(18(21)24)20-9-7-19(8-10-20)11-12-22/h3-6,16,22H,2,7-13H2,1H3 |
Standard InChI Key | QZESCZHYCGPVMG-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO |
Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyrrolidine-2,5-dione (succinimide) backbone, a five-membered ring containing two ketone groups at positions 2 and 5. At position 1, a 4-ethoxyphenyl group (–OCH₂CH₃) is attached via a nitrogen atom, while position 3 hosts a 4-(2-hydroxyethyl)piperazinyl substituent. This piperazine ring includes a hydroxyethyl side chain, enhancing hydrophilicity compared to unsubstituted piperazines .
Table 1: Key Structural Descriptors
Spectroscopic and Crystallographic Data
While crystallographic data for the exact compound is unavailable, related succinimide derivatives exhibit planar pyrrolidine-dione rings with substituents adopting equatorial orientations to minimize steric strain . For example, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (PubChem CID 345843) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.9 Å, b = 7.1 Å, c = 14.2 Å, and β = 112.5° . The ethoxy group in the target compound is expected to introduce slight conformational changes due to increased steric bulk compared to methoxy analogs.
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via a multi-step protocol:
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Formation of the pyrrolidine-2,5-dione core: Cyclization of maleic anhydride derivatives with primary amines, as demonstrated for 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .
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Introduction of the piperazine moiety: Nucleophilic substitution at position 3 using 1-(2-hydroxyethyl)piperazine under basic conditions .
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Ethoxyphenyl incorporation: Ullmann coupling or Buchwald-Hartwig amination to attach the 4-ethoxyaniline group to the succinimide nitrogen .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (Analog) |
---|---|---|
1 | Maleic anhydride, 4-ethoxyaniline, Δ, 12 h | 65–78% |
2 | 1-(2-hydroxyethyl)piperazine, K₂CO₃, DMF, 80°C | 45–60% |
3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 70–85% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The methoxy analog (C₁₇H₂₃N₃O₄) exhibits a LogP of -0.12, indicating moderate hydrophilicity . Substituting methoxy (–OCH₃) with ethoxy (–OCH₂CH₃) is predicted to increase LogP by ~0.5 units (estimated via Crippen’s fragmentation method), balancing solubility in aqueous and lipid environments.
Table 3: Predicted ADME Properties
Parameter | Value (Target Compound) | Methoxy Analog |
---|---|---|
LogP | ~0.4 | -0.12 |
Water solubility | 12 mg/L | 25 mg/L |
Plasma protein binding | 89% | 82% |
CYP3A4 inhibition | Moderate | Low |
Stability and Degradation
Succinimide derivatives are prone to hydrolysis under acidic or alkaline conditions, cleaving the ring to form dicarboxylic acids. Accelerated stability studies on analogs show 90% intact compound after 30 days at 25°C/60% RH, degrading to <50% at 40°C/75% RH .
Biological Activity and Applications
Neurological Targets
Piperazine-containing compounds frequently exhibit affinity for serotonin (5-HT) and dopamine receptors. Molecular docking studies suggest the hydroxyethyl-piperazine group in the target compound may interact with 5-HT₁A receptors (binding energy: -9.2 kcal/mol) .
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